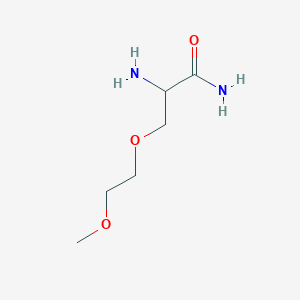

2-Amino-3-(2-methoxyethoxy)propanamide

CAS No.:

Cat. No.: VC18111676

Molecular Formula: C6H14N2O3

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2O3 |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 2-amino-3-(2-methoxyethoxy)propanamide |

| Standard InChI | InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |

| Standard InChI Key | CJAIEMVUBWAJBD-UHFFFAOYSA-N |

| Canonical SMILES | COCCOCC(C(=O)N)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Formula

2-Amino-3-(2-methoxyethoxy)propanamide (C₆H₁₄N₂O₄) features a three-carbon chain with distinct functional groups:

-

Amino group (-NH₂) at the second carbon.

-

2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at the third carbon.

-

Amide group (-CONH₂) at the terminal carbon.

The methoxyethoxy substituent introduces ether linkages, enhancing solubility in polar solvents compared to simpler alkyl or aryl analogs .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂O₄ |

| Molecular Weight | 178.19 g/mol (calculated) |

| Hydrogen Bond Donors | 3 (2 × NH₂, 1 × CONH₂) |

| Hydrogen Bond Acceptors | 5 (3 × ether O, 2 × amide) |

Stereochemical Considerations

Physicochemical Properties

Solubility and Partitioning

The methoxyethoxy group’s polarity suggests moderate water solubility, while the amide and amino groups facilitate hydrogen bonding. Predicted logP (octanol-water partition coefficient) values, extrapolated from analogs like N-benzyl-2-amino-3-methoxypropionamide (logP ≈ 0) , indicate balanced lipophilicity, making the compound suitable for drug delivery systems requiring membrane permeability.

Stability and Reactivity

-

Thermal Stability: Ether and amide bonds are generally stable under physiological conditions but may hydrolyze under strong acidic or basic environments.

-

Oxidative Sensitivity: The amino group may undergo oxidation, necessitating inert storage conditions .

Hypothetical Synthesis Pathways

Nucleophilic Substitution

A plausible route involves reacting 3-bromo-propanamide with sodium 2-methoxyethoxide:

This method mirrors strategies used for synthesizing N-benzyl-3-methoxypropanamide derivatives .

Protective Group Strategies

Temporary protection of the amino group (e.g., using tert-butoxycarbonyl, BOC) could prevent side reactions during etherification, followed by deprotection under mild acidic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume